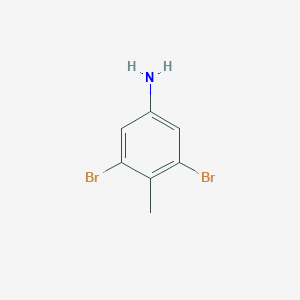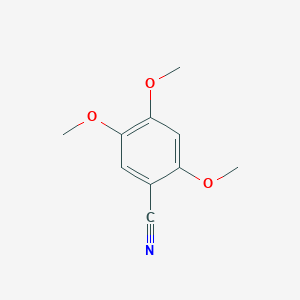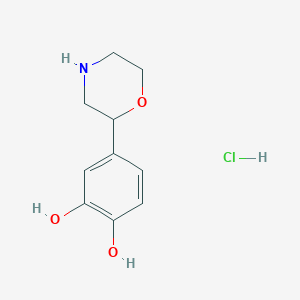
trans-3-Octene
Overview
Description
trans-3-Octene: is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure. This compound is part of the octene family, which consists of eight carbon atoms and sixteen hydrogen atoms.
Mechanism of Action
Target of Action
trans-3-Octene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of this compound are likely to be other organic compounds that can react with alkenes in various chemical reactions .
Mode of Action
The mode of action of this compound involves its double bond, which can participate in a variety of chemical reactions . For instance, in the presence of peroxycarboxylic acid, this compound can undergo epoxidation, a reaction that results in the formation of an oxacyclopropane ring . This reaction involves a concerted mechanism with a four-part, circular transition state .
Biochemical Pathways
It has been used to study the effect of double bond position and chain length in a c8 alkene in oligomerization conversion . This suggests that this compound may influence the oligomerization of other alkenes, a process that can lead to the formation of polymers .
Pharmacokinetics
This compound has a boiling point of 121-122 °C and a density of 0.716 g/mL at 25 °C . Its vapor pressure is 33 mmHg at 37.7 °C , suggesting that it can readily evaporate under normal conditions. These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The formation of oxacyclopropane rings through the reaction of this compound with peroxycarboxylic acid suggests that it could potentially modify the structure of other organic compounds .
Action Environment
The action of this compound is likely to be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with peroxycarboxylic acid to form oxacyclopropane rings would require specific conditions . Furthermore, its volatility suggests that it could readily evaporate in an open environment .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method for preparing trans-3-Octene is through the dehydration of 3-octanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Dehydrohalogenation of Alkyl Halides: Another method involves the dehydrohalogenation of 3-octyl halides using strong bases like potassium hydroxide or sodium ethoxide. This reaction also requires heat to promote the elimination of the halogen atom and the formation of the double bond.
Industrial Production Methods:
Catalytic Cracking: In industrial settings, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller alkenes, including this compound, using catalysts such as zeolites at high temperatures.
Oligomerization of Ethylene: Another industrial method involves the oligomerization of ethylene in the presence of specific catalysts to form higher alkenes, including this compound.
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: trans-3-Octene can undergo hydrogenation reactions in the presence of a catalyst such as palladium on carbon, converting it into octane.
Halogenation: It reacts with halogens like bromine or chlorine to form dihalides. For example, the addition of bromine results in the formation of 3,4-dibromo-octane.
Hydrohalogenation: The addition of hydrogen halides like hydrogen chloride or hydrogen bromide to this compound results in the formation of alkyl halides, such as 3-chlorooctane or 3-bromooctane.
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide to form diols or other oxygenated products.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon, hydrogen gas, room temperature.
Halogenation: Bromine or chlorine, room temperature, inert solvent like carbon tetrachloride.
Hydrohalogenation: Hydrogen chloride or hydrogen bromide, room temperature.
Oxidation: Potassium permanganate or osmium tetroxide, aqueous or organic solvent, room temperature.
Major Products:
Hydrogenation: Octane.
Halogenation: 3,4-Dibromo-octane.
Hydrohalogenation: 3-Chlorooctane or 3-Bromooctane.
Oxidation: 3,4-Octanediol or other oxygenated derivatives.
Scientific Research Applications
Chemistry:
Oligomerization Studies: trans-3-Octene is used to study the effects of double bond position and chain length in oligomerization reactions, which are important for producing higher alkenes and other valuable chemicals.
Biology and Medicine:
Biomimetic Studies: It serves as a model compound in biomimetic studies to understand the behavior of natural alkenes in biological systems.
Industry:
Fuel Production: this compound is used in the production of liquid hydrocarbon transportation fuels through oligomerization of biomass-derived alkenes.
Polymer Production: It is also used as a monomer or comonomer in the production of specialty polymers and materials.
Comparison with Similar Compounds
trans-2-Octene: Another isomer of octene with the double bond located between the second and third carbon atoms.
trans-4-Octene: An isomer with the double bond located between the fourth and fifth carbon atoms.
cis-3-Octene: The cis isomer of 3-octene, where the hydrogen atoms attached to the double bond are on the same side.
Uniqueness:
Double Bond Position: The position of the double bond in trans-3-Octene (between the third and fourth carbon atoms) gives it unique reactivity and properties compared to other isomers.
Geometric Isomerism: The trans configuration provides a more linear structure, affecting its physical properties such as boiling point and density compared to the cis isomer.
Properties
IUPAC Name |
(E)-oct-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTDZYMMFQCTEO-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872995 | |
| Record name | (3E)-3-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Octene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10815 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-3-Octene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14919-01-8, 592-98-3, 25377-83-7 | |
| Record name | trans-3-Octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oct-3-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octene, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Octene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3E)-3-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-oct-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oct-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OCTENE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4P9KO860 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)



![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)




